molecular formula C11H22N2O B13568116 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine

3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine

Cat. No.: B13568116
M. Wt: 198.31 g/mol
InChI Key: KHRZYNARYUVWJE-UHFFFAOYSA-N
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Description

3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine is a compound that features both a pyrrolidine and a piperidine ring. These nitrogen-containing heterocycles are significant in medicinal chemistry due to their biological activity and structural diversity. The compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine typically involves the reaction of piperidine with 2-(pyrrolidin-1-yl)ethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles, aprotic solvents

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine is unique due to its combination of both pyrrolidine and piperidine rings, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

3-(2-pyrrolidin-1-ylethoxy)piperidine

InChI

InChI=1S/C11H22N2O/c1-2-7-13(6-1)8-9-14-11-4-3-5-12-10-11/h11-12H,1-10H2

InChI Key

KHRZYNARYUVWJE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2CCCNC2

Origin of Product

United States

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